molecular formula C16H19N5S B13356502 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13356502
M. Wt: 313.4 g/mol
InChI Key: ZKOZOMUUFYFVER-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Hydrazides and Thiosemicarbazides: This method involves the reaction of hydrazides with thiosemicarbazides in the presence of a cyclizing agent.

    Use of Triazole Precursors: Triazole derivatives can be used as starting materials, which undergo cyclization with appropriate reagents to form the triazolothiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to ensure optimal conditions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Pathway Modulation: Affecting signaling pathways within cells to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar triazolothiadiazole rings.

    Phenylpiperidines: Compounds with similar phenyl and piperidine groups.

Uniqueness

6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-(2-methylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5S/c1-11-6-3-4-8-13(11)15-19-21-14(17-18-16(21)22-15)12-7-5-9-20(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3

InChI Key

ZKOZOMUUFYFVER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4CCCN(C4)C

Origin of Product

United States

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